molecular formula C21H26N4O2 B2646757 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea CAS No. 1396714-59-2

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea

Cat. No. B2646757
CAS RN: 1396714-59-2
M. Wt: 366.465
InChI Key: DGHCRFPJFMQZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” is a chemical compound with the CAS No. 1247536-10-2 . It has a molecular weight of 219.28 and a molecular formula of C12H17N3O .


Molecular Structure Analysis

The molecular structure of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” consists of a piperidine ring attached to an isonicotinoyl group and a methylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” are not fully detailed in the sources I found .

Scientific Research Applications

Rational Design and Synthesis of Analogues

  • The rational design, synthesis, and pharmacological evaluation of novel conformationally restricted analogues of alpha-amino acids demonstrate a common strategy in medicinal chemistry for mimicking natural biomolecules or optimizing their interactions with biological targets (Bunch et al., 2003).

Fluorescence Enhancement via Chemical Modifications

  • Research on the fluorescence enhancement of certain chemical compounds by N-phenyl substitutions provides insights into how structural modifications can alter the optical properties of molecules, which is relevant for developing sensors or imaging agents (Yang et al., 2002).

Catalysis and Molecular Sieve Applications

  • Studies on acid-catalyzed reactions over silica-alumina and molecular sieve catalysts offer insights into how specific molecular structures interact with catalysts, influencing reaction pathways and efficiencies, which could be relevant to optimizing reactions involving the target compound (Csicsery & Hickson, 1970).

Antioxidant, Antitumor, and Antimicrobial Activities

  • The microwave-assisted synthesis of new pyrazolopyridines and their evaluated biological activities highlight the potential for compounds with similar structural elements to exhibit significant biological properties, potentially guiding research into similar compounds (El‐Borai et al., 2013).

Allosteric Modifiers of Hemoglobin

  • The design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents demonstrate the application of chemical compounds in modulating the function of biological molecules, which could provide a framework for investigating similar effects by other compounds (Randad et al., 1991).

Safety and Hazards

The safety and hazards associated with “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” are not specified in the sources I found .

Future Directions

Indole derivatives, which may be related to the compound you’re interested in, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, it can be inferred that there is potential for future research in this area.

properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(19-7-11-22-12-8-19)25-14-9-18(10-15-25)16-24-21(27)23-13-6-17-4-2-1-3-5-17/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHCRFPJFMQZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-phenethylurea

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